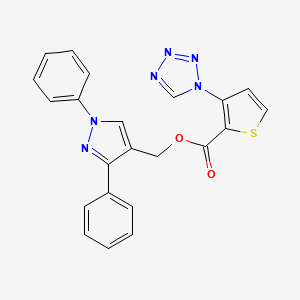
(1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate, also known as DPTTC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate is not fully understood, but it is believed to involve the interaction of the compound with specific targets in cells. In the case of its potential anticancer activity, this compound has been shown to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. In the case of its potential use as a fluorescent probe, this compound has been shown to selectively bind to metal ions and produce a fluorescent signal that can be detected.
Biochemical and Physiological Effects
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, this compound can cause cytotoxicity and induce apoptosis in cancer cells. This compound has also been shown to cause oxidative stress in cells, which can lead to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. Another advantage of using this compound is its low toxicity, which makes it a safer alternative to other compounds that may have harmful effects on cells. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research and development of (1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate. One direction is to further explore its potential as an anticancer agent and to study its mechanism of action in more detail. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, research can be conducted to optimize the synthesis method of this compound to improve its yield and purity. Finally, further studies can be conducted to explore the potential applications of this compound in other fields of scientific research, such as organic electronics and materials science.
Synthesis Methods
The synthesis method of (1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate involves a multi-step process that starts with the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield this compound. The purity and yield of this compound can be improved by using different solvents and purification techniques.
Scientific Research Applications
(1,3-Diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate has shown potential applications in various fields of scientific research. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as solar cells and transistors. In the field of medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological samples.
Properties
IUPAC Name |
(1,3-diphenylpyrazol-4-yl)methyl 3-(tetrazol-1-yl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O2S/c29-22(21-19(11-12-31-21)28-15-23-25-26-28)30-14-17-13-27(18-9-5-2-6-10-18)24-20(17)16-7-3-1-4-8-16/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYDVOQJVHHRFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2COC(=O)C3=C(C=CS3)N4C=NN=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(4-Fluorophenyl)-2-oxoethyl] 6-(furan-2-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7550523.png)
![N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methyl-3-(4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide](/img/structure/B7550527.png)
![N-[6-(benzimidazol-1-yl)pyridin-3-yl]-2-[methyl(pyridin-3-ylsulfonyl)amino]acetamide](/img/structure/B7550532.png)
![1-[2-[4-(difluoromethoxy)phenyl]acetyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7550538.png)
![1-(4-chlorobenzoyl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]piperidine-3-carboxamide](/img/structure/B7550546.png)
![N-[4-(cyclopropylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7550549.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl]acetamide](/img/structure/B7550563.png)
![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetamide](/img/structure/B7550571.png)
![2-(1H-indol-3-yl)-N-[4-(1-methylimidazol-2-yl)sulfanylphenyl]acetamide](/img/structure/B7550583.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(6,7-dimethoxy-1-thiophen-2-yl-3,4-dihydro-1H-isoquinolin-2-yl)ethanone](/img/structure/B7550591.png)
![(5-Chloro-2,3-dihydro-1-benzofuran-2-yl)-[4-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]methanone](/img/structure/B7550594.png)
![Furan-2-yl-[4-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7550612.png)
![N-[(2,4-dimethylphenyl)carbamoyl]-2-[4-oxo-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B7550617.png)
![[2-(4-Bromophenoxy)pyridin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7550623.png)
